3-oxaspiro[5.5]undecan-9-ol
Description
Properties
CAS No. |
2768327-27-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxaspiro 5.5 Undecan 9 Ol and Its Precursors
Direct Synthesis Approaches to 3-Oxaspiro[5.5]undecan-9-ol
Direct synthesis of this compound can be achieved through the reduction of the corresponding ketone or by incorporating the hydroxyl group during the spirocyclization process.
Reductive Transformations of Oxaspiro[5.5]undecanones to the Hydroxyl Analogue
A primary route to this compound involves the reduction of its ketone precursor, 3-oxaspiro[5.5]undecan-9-one. This transformation can be accomplished using various reducing agents. For instance, the hydrogenation of 3-oxaspiro[5.5]undec-7-en-9-one over a palladium on charcoal catalyst not only reduces the double bond but can also affect the ketone, depending on the reaction conditions, to ultimately yield the saturated alcohol. semanticscholar.org The choice of solvent is crucial; ethyl acetate (B1210297) is often preferred to prevent side reactions like ketalization that can occur in alcoholic solvents such as methanol. semanticscholar.org
Common reducing agents for converting ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a reliable method for obtaining the desired hydroxyl functionality.
Table 1: Reduction of 3-Oxaspiro[5.5]undecan-9-one
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 3-Oxaspiro[5.5]undecan-9-one | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | This compound |
Strategies Involving Spirocyclization with Hydroxyl Group Introduction
Alternatively, the hydroxyl group can be introduced concurrently with the formation of the spirocyclic system. One such strategy involves the reaction of a diol with a ketone under acidic conditions. While this method is more general for forming oxaspirocycles, specific adaptations can be envisioned where one of the starting materials already contains a protected hydroxyl group that is later deprotected.
Synthesis of Key 3-Oxaspiro[5.5]undecane Intermediates
The synthesis of the 3-oxaspiro[5.5]undecane core is a critical step, and several methodologies have been developed to construct this spirocyclic system efficiently.
Robinson Annulation Derived Precursors
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comlibretexts.org This method is instrumental in synthesizing precursors to 3-oxaspiro[5.5]undecanes. For example, the reaction of 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone in the presence of an acid catalyst like phosphoric acid leads to the formation of 3-oxaspiro[5.5]undec-7-en-9-one. semanticscholar.org This unsaturated ketone is a key intermediate that can be subsequently hydrogenated to give 3-oxaspiro[5.5]undecan-9-one. semanticscholar.org The general applicability of the Robinson annulation allows for the synthesis of various 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.org
Table 2: Robinson Annulation for 3-Oxaspiro[5.5]undecane Precursor
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|
Lewis Acid Promoted Cyclizations for Oxaspiro[5.5]undecane Formation
Lewis acids are effective promoters for various cyclization reactions leading to the formation of oxaspirocyclic compounds. researchgate.net For instance, Lewis acid-catalyzed cascade annulations of alkynols with α-ketoesters have been developed to synthesize γ-spiroketal-γ-lactones, which are structurally related to oxaspiro[5.5]undecanes. researchgate.net Although not a direct synthesis of the parent 3-oxaspiro[5.5]undecane, these methods highlight the utility of Lewis acids in constructing spirocyclic ether systems. researchgate.net The mechanism often involves the activation of a carbonyl group or an alkyne by the Lewis acid, facilitating an intramolecular attack to form the ring. organic-chemistry.org
Prins Cyclization and Oxocarbenium Ion Mediated Routes
The Prins cyclization and related reactions involving oxocarbenium ions are powerful tools for the synthesis of tetrahydropyrans and, by extension, oxaspirocycles. pitt.edu A Prins cascade process has been reported for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the feasibility of this approach for creating spiro[5.5]undecane systems. nih.govresearchgate.net These reactions typically involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.gov The resulting oxocarbenium ion intermediate undergoes cyclization with the alkene to form the tetrahydropyran (B127337) ring. nih.gov This methodology offers a convergent and often stereoselective route to substituted oxaspirocycles. pitt.edu
Catalytic Methods for Spiroacetal Ring Formation
The formation of the spiroacetal core is a critical step in the synthesis of oxaspiro[5.5]undecanes. While the acid-catalyzed cyclization of dihydroxyketones is a conventional and widely used method, various catalytic systems have been developed to enhance efficiency, stereoselectivity, and substrate scope. researchgate.net Transition metal catalysts, in particular, offer alternatives that can avoid harsh acidic conditions. researchgate.net
Lewis acids are effective in promoting spiroannulation. For instance, they have been used in the stereoselective synthesis of spiro[5.5]undecane systems through the spiroannulation of bis-acetals. banglajol.info Another approach involves a one-pot Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts to yield substituted spiro[5.5]undecane-triones. banglajol.info
Rhenium(VII) oxide (Re₂O₇) has been identified as an efficient catalyst for synthesizing spirocyclic ethers from acyclic precursors. pitt.edu This methodology involves a sequence of allylic alcohol transposition, oxocarbenium ion formation, and a Prins cyclization. pitt.edu This catalytic process is atom-economical and can establish multiple stereocenters in a single transformation. pitt.edu For example, it has been successfully applied to the synthesis of substituted 1-oxaspiro[5.5]undecan-8-ol derivatives. pitt.edu
Furthermore, acetal (B89532) metathesis, which involves the reversible exchange of moieties linked by C–O bonds, can be realized through acid catalysis, with reagents like p-toluenesulfonic acid being commonly employed. acs.org In some cases, even trace amounts of water can provide the necessary protons to catalyze the metathesis reaction at elevated temperatures. acs.org
Table 1: Catalysts in Spiroacetal Formation
| Catalyst Type | Specific Catalyst/Reagent Example | Reaction Type | Reference |
|---|---|---|---|
| Lewis Acid | Boron Trifluoride Etherate, Zinc Chloride | Spiroannulation of bis-acetals | banglajol.info |
| Lewis Acid | Not specified in abstract | Michael Reaction | banglajol.info |
| Rhenium Catalyst | Rhenium(VII) oxide (Re₂O₇) | Prins Cyclization | pitt.edu |
| Acid Catalyst | p-Toluenesulfonic acid | Acetal Metathesis | acs.org |
Alternative and Analogous Spiro[5.5]undecane Synthetic Pathways
Beyond the direct formation of the this compound structure, broader synthetic strategies for the spiro[5.5]undecane skeleton provide valuable insights. These include the synthesis of various substituted analogues and the use of rearrangement reactions.
The synthesis of functionalized oxaspiro[5.5]undecanes serves as a platform for accessing a wide range of derivatives. A key precursor, 3-oxaspiro[5.5]undecan-9-one, can be synthesized from 2H-tetrahydropyran-4-carboxaldehyde via a Robinson annulation to create 3-oxaspiro[5.5]undec-7-en-9-one, which is then hydrogenated. semanticscholar.org The hydrogenation is typically performed using a palladium on charcoal catalyst in a solvent like ethyl acetate to prevent potential ketalization that might occur in methanol. semanticscholar.org
Other substituted systems have also been explored. For example, fusing 3-oxaspiro[5.5]undecane-2,4-dione with amino compounds yields N-substituted azaspirodiones. nih.gov The synthesis of more complex, multi-heteroatom spiro[5.5]undecanes, such as 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, has been achieved through the condensation of pentaerythritol (B129877) with non-symmetrical ketones. mdpi.comnih.gov Additionally, a versatile synthetic approach has been developed for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, involving multiple steps including epoxidation, acylation, and cyclization. sci-hub.seacs.org
A nucleoside analogue featuring a 1,6-dioxaspiro[5.5]undecane framework has been synthesized. researchgate.net The key spiroacetal donor was prepared from δ-valerolactone and but-3-yn-1-ol, and a subsequent trimethylsilyl (B98337) triflate-promoted Vorbrüggen-type coupling attached the nucleobase. researchgate.net
Table 2: Examples of Synthesized Substituted Spiro[5.5]undecanes
| Compound Class | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| 3-Oxaspiro[5.5]undecan-9-one | Robinson annulation followed by hydrogenation | 2H-Tetrahydropyran-4-carboxaldehyde | semanticscholar.org |
| N-Substituted Azaspirodiones | Fusion | 3-Oxaspiro[5.5]undecane-2,4-dione, amino compounds | nih.gov |
| 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives | Condensation | Pentaerythritol, non-symmetrical ketones | mdpi.com |
| 1,6-Dioxaspiro[5.5]undecane Nucleoside | Vorbrüggen-type coupling | Spiroacetal acetate, bis(trimethylsilyl)-5-fluorocytosine | researchgate.net |
Ring-opening and rearrangement reactions represent powerful tools for constructing and modifying spirocyclic ether frameworks. These transformations can create complex molecular architectures from simpler precursors. A spirocyclic quinol ether, for instance, has been shown to undergo ring opening in dilute acid or a dienone-phenol rearrangement leading to ring enlargement in more concentrated acid. rsc.org
Acid treatment can also induce conformational changes through ring-opening and reclosure mechanisms. Spiroacetal diols with axially oriented hydroxyl groups can isomerize to the more thermodynamically stable diequatorial conformer via an acid-catalyzed ring opening followed by reclosure. westernsydney.edu.au
More complex rearrangements have also been developed. A notable example is the Re₂O₇-catalyzed synthesis of spirocyclic ethers from acyclic ketones flanked by an allylic alcohol and an alkene. pitt.edu The reaction proceeds through a cascade involving allylic alcohol transposition and an oxocarbenium-ion-initiated Prins cyclization. pitt.edu Furthermore, tandem reaction sequences involving the ring expansion of spirocyclopropanes provide another route to spirocyclic systems. acs.org For example, the ring opening of spiro[cyclopropane-1,3′-oxindoles] by an azide (B81097) ion can initiate a cascade of reactions to form spiro[pyrrolidine-3,3′-oxindoles]. acs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Oxaspiro[5.5]undec-7-en-9-one |
| 3-Oxaspiro[5.5]undecan-9-one |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones |
| 2,4,8,10-Tetraoxaspiro[5.5]undecane |
| 3-Oxaspiro[5.5]undecane-2,4-dione |
| 1-Oxa-4,9-diazaspiro[5.5]undecane |
| 1,6-Dioxaspiro[5.5]undecane |
| (2R,6S,8S,10S)-10-Methyl-2-vinyl-1-oxaspiro[5.5]undecan-8-ol |
| Dimedone |
| trans,trans-Diarylideneacetones |
| p-Toluenesulfonic acid |
| Rhenium(VII) oxide |
| 2H-Tetrahydropyran-4-carboxaldehyde |
| Palladium on charcoal |
| Pentaerythritol |
| δ-Valerolactone |
| But-3-yn-1-ol |
| Trimethylsilyl triflate |
| 5-Fluorocytosine |
| Spiro[pyrrolidine-3,3′-oxindoles] |
Chemical Reactivity and Mechanistic Studies of 3 Oxaspiro 5.5 Undecan 9 Ol
Reactivity of the Spirocyclic Ether Framework
Investigation of Ring Strain and Stability in Transformations
The stability of the 3-oxaspiro[5.5]undecane system is significantly influenced by the inherent strain and conformational preferences of its constituent rings. The cyclohexane (B81311) ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. Similarly, the tetrahydropyran (B127337) ring also prefers a chair conformation. The spiro-fusion of these two rings at the C5 position introduces specific conformational constraints.
Transformations involving the 3-oxaspiro[5.5]undecane skeleton are influenced by its structural rigidity. The energy of the ground state and any intermediates or transition states is affected by several factors:
Torsional Strain: Strain arising from eclipsing C-H and C-C bonds is minimized in the chair conformations of both rings.
Steric Strain: 1,3-diaxial interactions can introduce significant steric strain. The substitution pattern on the rings, such as the hydroxyl group at C9, will dictate the preferred orientation (axial vs. equatorial) to minimize these unfavorable interactions. In related systems, bulky substituents preferentially occupy equatorial positions to enhance stability.
Mechanistic Investigations of Formation and Reactions
The synthesis of the 3-oxaspiro[5.5]undecane skeleton typically proceeds via the intramolecular cyclization of an acyclic precursor. A common strategy involves the acid-catalyzed cyclization of a precursor containing a cyclohexanone (B45756) or cyclohexanol (B46403) moiety and a suitably positioned alcohol or alkene, which can form the tetrahydropyran ring.
Kinetic Studies and Rate-Determining Steps in Spirocyclization
While specific kinetic data for the formation of 3-oxaspiro[5.5]undecan-9-ol are not extensively detailed in the available literature, the mechanism of acid-catalyzed spirocyclization provides insight into the likely rate-determining step. A general mechanism involves the formation of a key oxocarbenium ion intermediate. pitt.edu
The reaction sequence can be outlined as:
Protonation or activation of a leaving group (e.g., a hydroxyl or acetal) on the acyclic precursor by an acid catalyst.
Formation of a stabilized oxocarbenium ion. This step involves the cleavage of a C-O bond and is typically endergonic.
Intramolecular attack of a nucleophile (such as an alcohol or an alkene) onto the electrophilic oxocarbenium ion to form the spirocyclic ring system.
Deprotonation to yield the final product.
Transition State Analysis of Key Transformations
The stereochemical outcome of the spirocyclization is determined by the geometry of the transition state during the ring-closing step. In reactions forming similar spirocyclic ethers via a Prins-type cyclization (the addition of an electrophile to an alkene or alkyne followed by capture of a nucleophile), the reaction is believed to proceed through a highly ordered, chair-like transition state. pitt.edu
This model allows for the rationalization of the high diastereoselectivity often observed in such cyclizations. The substituents on the acyclic precursor will orient themselves in pseudo-equatorial positions within this transition state to minimize steric hindrance, thereby directing the stereochemical course of the reaction.
Table 1: Key Features of the Proposed Chair-like Transition State in Spirocyclization
| Feature | Description | Implication for Stereoselectivity |
| Conformation | The cyclization proceeds through a chair-like arrangement of the atoms forming the new ring. | This conformation minimizes torsional strain and is energetically favorable compared to a boat-like transition state. |
| Steric Guidance | Existing stereocenters and bulky groups on the precursor chain orient themselves in pseudo-equatorial positions. | This orientation minimizes A-strain (allylic 1,2-strain) and 1,3-diaxial interactions, leading to a predictable and often high level of diastereoselectivity in the final product. pitt.edu |
| Nucleophilic Attack | The intramolecular nucleophile attacks the oxocarbenium ion, leading to the formation of the spiro center. | The trajectory of the attack is dictated by the established geometry of the transition state, locking in the relative stereochemistry of the newly formed stereocenters. |
This analysis suggests that the formation of this compound and its stereoisomers is not a random process but is guided by these low-energy transition state assemblies.
Role of Catalysis in Directing Reactivity and Selectivity
Catalysis is essential for initiating the spirocyclization and directing its selectivity. The primary role of the catalyst, typically a Brønsted or Lewis acid, is to facilitate the formation of the key oxocarbenium ion intermediate from a suitable precursor, such as an unsaturated alcohol or an acetal (B89532). core.ac.uk
Lewis Acid Catalysis: Lewis acids like titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) are effective catalysts for this transformation. core.ac.ukresearchgate.net They coordinate to an oxygen atom in the precursor (e.g., an acetal or alcohol), weakening the C-O bond and promoting its cleavage to generate the electrophilic oxocarbenium ion. This activation allows the cyclization to occur under milder conditions than would otherwise be possible.
Transition Metal Catalysis: Certain transition metal oxides, such as Rhenium(VII) oxide (Re₂O₇), have been shown to catalyze the synthesis of complex spirocyclic ethers from acyclic keto-alkene precursors. pitt.edu The proposed mechanism involves a sequence of allylic alcohol transposition, oxocarbenium ion formation, and subsequent Prins-type cyclization. The catalyst is crucial for orchestrating this complex reaction cascade efficiently and with high stereocontrol. pitt.edu
The choice of catalyst can influence not only the reaction rate but also the selectivity for a particular stereoisomer by influencing the structure and stability of the transition state.
Table 2: Catalysts Used in the Formation of Oxaspiro[5.5]undecane Skeletons
| Catalyst | Catalyst Type | Precursor Type | Role of Catalyst | Reference |
| Titanium tetrachloride (TiCl₄) | Lewis Acid | Acetal of an unsaturated alcohol (e.g., 1-allylcyclohexanol (B74781) derivative) | Activates the acetal for cleavage to form an oxocarbenium ion, initiating cyclization. | core.ac.uk |
| Tin(IV) chloride (SnCl₄) | Lewis Acid | Alkyne-Co₂(CO)₆ complex with a terminal hydroxyl group | Effects a tandem ring-closure reaction to form the 1-oxaspiro[5.5]undecane framework. | researchgate.net |
| Rhenium(VII) oxide (Re₂O₇) | Transition Metal Oxide | Acyclic ketone with an allylic alcohol and an alkene | Mediates a reaction cascade involving transposition and oxocarbenium formation, followed by Prins cyclization. | pitt.edu |
Stereochemical Considerations in 3 Oxaspiro 5.5 Undecan 9 Ol Chemistry
Chirality and Stereoisomerism of the Spiro[5.5]undecane Scaffold
The parent spiro[5.5]undecane hydrocarbon skeleton can be inherently chiral. rsc.org This chirality arises not from traditional chiral centers (asymmetric carbon atoms) but from the fixed, non-planar arrangement of the two rings, which can form a right- or left-handed helix, a form of axial chirality. rsc.orgscribd.com Even in its unsubstituted form, the spiro[5.5]undecane framework is chiral, a fact that was initially overlooked in early stereochemical classification systems. rsc.org
The introduction of substituents onto the rings creates additional stereogenic centers, leading to a variety of stereoisomers. For 3-oxaspiro[5.5]undecan-9-ol, the presence of the hydroxyl group at the C-9 position and the oxygen atom in the second ring introduces further stereochemical complexity. The spiro atom itself can be a stereocenter, and its configuration, combined with that of the C-9 carbinol center, results in the possibility of multiple diastereomers and enantiomers. The rigid, C2-symmetric structural features that can arise in substituted spiranes are beneficial for achieving selectivity in chemical transformations. scispace.com
For instance, studies on related 2,4,8,10-tetraoxaspiro[5.5]undecane systems show that the conformational equilibrium, which involves the flipping of the heterocyclic rings, can represent an enantiomeric inversion. scribd.com If this inversion is restricted, for example by bulky substituents, the enantiomers can be separated. scribd.com
Diastereoselective and Enantioselective Synthesis Strategies
The controlled synthesis of specific stereoisomers of this compound and related structures is a significant challenge that has been addressed through various innovative strategies.
Diastereoselective Synthesis: A common approach involves the diastereoselective cyclization of an acyclic precursor. For example, a highly diastereoselective synthesis of a related 1-oxaspiro[5.5]undecane derivative was achieved through the oxidation of a phenolic precursor with lead(IV) acetate (B1210297), resulting in a racemic spiroether with greater than 99% diastereomeric excess. nih.gov This type of strategy relies on the substrate's inherent conformational biases to direct the stereochemical outcome of the ring-forming step. Other methods, such as the isomerization of bicyclic lactams to spiro lactams using Lewis acids, have also shown high diastereoselectivity (>3:1). researchgate.net
Enantioselective Synthesis: Achieving enantioselectivity requires the use of chiral auxiliaries, catalysts, or starting materials.
Asymmetric Catalysis: An asymmetric 'clip-cycle' reaction has been developed for synthesizing spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk This method uses a chiral phosphoric acid catalyst to control the stereochemistry of an intramolecular oxa-Michael cyclization. whiterose.ac.uk
Chiral Pool Synthesis: The synthesis of both enantiomers of 1,7-dioxaspiro[5.5]undecane, a pheromone component, was accomplished starting from a chiral sulfoxide (B87167). The key steps involved a hetero Diels-Alder reaction, followed by chromatographic separation of the resulting diastereomers and subsequent chemical modification. researchgate.net
Tandem Reactions: A tandem ring-closure strategy based on the Nicholas reaction, using alkyne-dicobalt hexacarbonyl complexes that possess a terminal hydroxy group, has been used to form 1-oxaspiro[5.5]undecane frameworks in high yields. researchgate.net
A summary of selected stereoselective synthesis strategies is presented below.
| Strategy | Target/Related Compound | Key Reagent/Catalyst | Selectivity | Reference |
| Oxidative Cyclization | 5-Hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one | Lead(IV) acetate | >99% de | nih.gov |
| Asymmetric 'Clip-Cycle' | 2,2'- and 3,3'-Spirocyclic Tetrahydropyrans | Chiral Phosphoric Acids (CPA) | Up to 99% ee | whiterose.ac.uk |
| Hetero Diels-Alder | 1,7-Dioxaspiro[5.5]undecane | Chiral sulfoxide intermediate | Separation of diastereomers | researchgate.net |
| Lewis Acid Isomerization | Spiro lactams | Aluminum trichloride | >3:1 dr | researchgate.net |
| Tandem Nicholas Reaction | 1-Oxaspiro[5.5]undecane framework | SnCl₄ on Co₂(CO)₆-alkyne complex | High yield, stereospecific | researchgate.net |
Conformational Analysis and Preferred Geometries
The three-dimensional structure of this compound is dictated by the conformational preferences of its two six-membered rings. Both the cyclohexane (B81311) and tetrahydropyran (B127337) rings tend to adopt chair-like conformations to minimize steric and torsional strain. The spiro fusion of these two chairs results in a relatively rigid structure.
Force-field calculations and NMR studies on spiro[5.5]undecane and its derivatives have been instrumental in understanding their geometries. rsc.orgscribd.com For substituted systems, the substituents will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. In "anancomeric" spiranes, where one conformation is strongly favored due to bulky substituents, the conformational equilibrium is locked. scribd.com
Influence of Stereochemistry on Reaction Pathways
The predefined stereochemistry of the spirocyclic scaffold exerts significant control over the course of chemical reactions. The fixed spatial arrangement of functional groups can lead to highly stereoselective transformations.
A clear example is seen in the chemistry of substituted 1,7-dioxaspiro[5.5]undecane derivatives. cdnsciencepub.com The reaction of an ester enolate derived from an epimeric mixture with phenylselenyl bromide predominantly yields the stereoisomer with an axial carbomethoxy group, demonstrating substrate control. cdnsciencepub.com Furthermore, the stereochemistry of the scaffold can influence the outcome of elimination or isomerization reactions. For instance, heating a mixture of spiro olefin diastereomers in the presence of a palladium-charcoal catalyst led to the complete isomerization of one isomer into the more stable conjugated one. cdnsciencepub.com
The synthesis of aza-spiro compounds also highlights this principle. The isomerization of chiral non-racemic bicyclic lactams to spiro lactams was found to proceed with either retention or inversion of configuration at the newly formed spiro center, depending on the specific structure of the bicyclic precursor. researchgate.net This demonstrates that the existing stereochemical information within the molecule directly dictates the stereochemical outcome of the rearrangement.
The stereocontrolled introduction of substituents in the synthesis of complex spiroketals, such as in the approach to erythronolide A, further underscores the importance of the scaffold's stereochemistry in guiding subsequent synthetic steps. cdnsciencepub.com
Applications of 3 Oxaspiro 5.5 Undecan 9 Ol As a Synthetic Building Block
Utilization in the Construction of Complex Polycyclic Systems
The rigid conformational nature of the spiro[5.5]undecane skeleton makes 3-oxaspiro[5.5]undecan-9-ol an attractive starting point for the synthesis of complex polycyclic molecules. While specific, direct applications in multistep polycyclic natural product synthesis are not extensively documented, the inherent structural features of the molecule lend themselves to such strategies. The spiro center imparts a defined three-dimensional orientation to the molecule, which can be leveraged to control stereochemistry in subsequent ring-forming reactions.
Synthetic strategies could involve the transformation of the C-9 hydroxyl group into a reactive moiety capable of initiating or participating in cyclization cascades. For instance, oxidation of the alcohol to the corresponding ketone, followed by α-functionalization and an intramolecular aldol (B89426) or Michael reaction, could be employed to construct an additional fused ring. Alternatively, conversion of the alcohol to a suitable leaving group could facilitate intramolecular alkylation reactions to forge new carbocyclic or heterocyclic rings, thereby elaborating the simple spirocyclic core into a more complex polycyclic system. The development of such synthetic routes is a key area of interest for accessing novel molecular frameworks.
Precursor for Diversely Functionalized Spiro[5.5]undecane Derivatives
The true versatility of this compound as a synthetic building block lies in the reactivity of the C-9 hydroxyl group. This functional group serves as a gateway for the introduction of a wide range of other functionalities, allowing for the synthesis of a library of diversely substituted spiro[5.5]undecane derivatives. These transformations follow well-established principles of organic chemistry, enabling chemists to tailor the molecule's properties for specific applications.
Key transformations include:
Oxidation: The secondary alcohol can be readily oxidized to the parent ketone, 3-oxaspiro[5.5]undecan-9-one, using a variety of standard oxidizing agents. This ketone is itself a versatile intermediate, for example, in Robinson annulation strategies. tandfonline.com
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with reagents like azides, cyanides, or organocuprates allows for the introduction of nitrogen, carbon, and other functionalities at the C-9 position.
Elimination Reactions: Acid-catalyzed dehydration of the alcohol leads to the formation of an alkene, 3-oxaspiro[5.5]undec-8-ene, introducing unsaturation into the carbocyclic ring. This double bond can then be subjected to further reactions such as epoxidation, dihydroxylation, or hydrogenation.
Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or their derivatives to form esters, or etherification with alkyl halides to form ethers. These reactions are useful for installing protecting groups or for modifying the steric and electronic properties of the molecule.
The table below summarizes some of the key functionalizations accessible from this compound.
| Reaction Type | Reagent(s) | Product | Functional Group Change |
| Oxidation | PCC, DMP, or Swern Oxidation | 3-Oxaspiro[5.5]undecan-9-one | Alcohol → Ketone |
| Tosylation | TsCl, Pyridine | 3-Oxaspiro[5.5]undecan-9-yl tosylate | Alcohol → Tosylate |
| Azide (B81097) Substitution | 1. TsCl, Pyridine; 2. NaN₃ | 9-Azido-3-oxaspiro[5.5]undecane | Alcohol → Azide |
| Dehydration | H₂SO₄, heat | 3-Oxaspiro[5.5]undec-8-ene | Alcohol → Alkene |
| Acetylation | Ac₂O, Pyridine | 3-Oxaspiro[5.5]undecan-9-yl acetate (B1210297) | Alcohol → Ester |
| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 9-Methoxy-3-oxaspiro[5.5]undecane | Alcohol → Ether |
Integration into Macrocyclic or Oligomeric Structures
The application of this compound as a monomeric unit for integration into macrocyclic or oligomeric structures is not a well-documented area in the scientific literature. As a monofunctional alcohol, the compound is not suited for direct polymerization or step-growth macrocyclization reactions, which typically require molecules with two or more reactive functional groups.
For this compound to be utilized in such a capacity, it would first need to be chemically modified to introduce a second reactive site elsewhere on the spirocyclic scaffold. For example, functionalization of the tetrahydropyran (B127337) ring could yield a diol or an amino-alcohol, which could then potentially serve as a building block for polyesters, polyethers, or polyamides. However, synthetic routes to achieve such bifunctional derivatives from this compound have not been prominently reported.
Role in Natural Product Total Synthesis (Focus on Structural Motif Integration)
Spirocyclic systems, particularly those containing six-membered rings like the spiro[5.5]undecane core, are important structural motifs found in a variety of natural products, including terpenoids and alkaloids. banglajol.info These rigid, three-dimensional frameworks often play a crucial role in defining the biological activity of the parent molecule.
While the specific 3-oxaspiro[5.5]undecane skeleton is a key feature in natural products such as the Cephalosporolides, their structures typically involve a spiroketal or spiroacetal linkage rather than the all-carbon spiro-center of the undecane (B72203) series. acs.orgnih.gov The total synthesis of natural products like the Theopederins, which contain complex polyether structures, also relies on the strategic formation of tetrahydropyran rings but does not explicitly feature the 3-oxaspiro[5.5]undecane motif. nih.govpharm.or.jp
Therefore, while no published total syntheses of major natural products explicitly report the use of this compound as a direct precursor, its value lies in its potential as a synthetic building block to construct such complex motifs. The C-9 alcohol functionality provides a critical attachment point for coupling with other fragments of a target molecule or for initiating ring-closing reactions to complete the natural product's core structure. The synthesis of this and related spiro compounds provides chemists with access to scaffolds that mimic the intricate three-dimensional shapes of bioactive natural products. banglajol.info
Advanced Spectroscopic and Structural Elucidation of 3 Oxaspiro 5.5 Undecan 9 Ol
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 3-oxaspiro[5.5]undecan-9-ol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol would appear in the 1050-1150 cm⁻¹ region. A prominent feature would also be the C-O-C stretching of the ether linkage in the tetrahydropyran (B127337) ring, typically observed around 1150-1085 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch). The C-H stretching vibrations of the aliphatic rings would be found just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The O-H stretch is typically weak in Raman spectra. However, the C-C and C-H vibrations of the spirocyclic framework would give rise to characteristic signals. While detailed Raman studies on this specific compound are not available, analysis of related structures indicates that the symmetric vibrations of the ring systems would be more prominent in the Raman spectrum compared to the IR spectrum.
Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are predicted ranges based on functional group analysis)
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Weak |
| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |
| C-O (Ether) | Asymmetric Stretch | 1150-1085 | Moderate |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the structure through fragmentation analysis. For this compound (C₁₀H₁₈O₂), the monoisotopic mass is 170.13 Da. Current time information in Bangalore, IN.
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In an electron ionization (EI) experiment, the molecular ion peak (M⁺) at m/z 170 would be expected, although it might be weak. The fragmentation pattern would be characteristic of the spirocyclic structure. Common fragmentation pathways for cyclic ethers and alcohols include the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 152. Cleavage of the bonds adjacent to the spiro center is also a common fragmentation pathway for spiro compounds. For instance, cleavage of the tetrahydropyran ring could lead to characteristic fragment ions.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts (Source: Based on predicted data from PubChemLite) Current time information in Bangalore, IN.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.13796 | 138.5 |
| [M+Na]⁺ | 193.11990 | 141.8 |
| [M-H]⁻ | 169.12340 | 142.1 |
X-Ray Diffraction Analysis of Crystalline Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. For this compound, which may be an oil or a low-melting solid at room temperature, obtaining a suitable single crystal for X-ray analysis could be challenging. In such cases, it is common practice to synthesize a crystalline derivative, for example, by reacting the hydroxyl group with a reagent like 3,5-dinitrobenzoyl chloride to form a stable, crystalline ester.
While no crystal structure for this compound or its simple derivatives is currently available in the Cambridge Structural Database, studies on related spiro[5.5]undecane systems provide insight into the expected conformations. For instance, the crystal structure of 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane shows that the two six-membered rings adopt chair conformations. Similarly, other 1,5-dioxaspiro[5.5]undecane derivatives have been shown to have distorted envelope or chair conformations for the dioxane ring and a chair conformation for the cyclohexane (B81311) ring. researchgate.net It is highly probable that in the solid state, both six-membered rings of this compound would also adopt chair conformations to minimize steric strain. An X-ray structure would definitively establish the relative stereochemistry of the hydroxyl group at C9.
Computational and Theoretical Studies on 3 Oxaspiro 5.5 Undecan 9 Ol
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for geometry optimization and the calculation of electronic properties due to its favorable balance of accuracy and computational cost. For a molecule like 3-oxaspiro[5.5]undecan-9-ol, DFT calculations would be employed to determine its most stable three-dimensional structure.
The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively moving the atoms until these forces are close to zero. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles for its spirocyclic framework and the hydroxyl substituent. Different conformers, such as those arising from the chair or boat conformations of the six-membered rings and the orientation of the hydroxyl group (axial vs. equatorial), would be optimized to identify the global minimum energy structure.
Once the geometry is optimized, DFT can be used to calculate various electronic properties. These properties include the total energy, dipole moment, and the distribution of electron density. The electron density distribution is crucial for understanding the molecule's reactivity, as it highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, in this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be regions of high electron density.
In studies of related spirocyclic compounds, such as derivatives of 1,5-dioxaspiro[5.5]undecane, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net These studies confirm the reliability of DFT for describing the structural parameters of spiro systems. researchgate.netresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Conformer of this compound using DFT
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Length | C-O (alcohol) | 1.44 Å |
| Bond Length | C-C (cyclohexane) | 1.54 Å |
| Bond Angle | C-O-C (ether) | 112° |
| Bond Angle | C-C-O (alcohol) | 109.5° |
| Dihedral Angle | C-C-C-C (cyclohexane ring) | ~55° (chair) |
Note: The values in this table are illustrative and based on general values for similar organic molecules. Specific values would require dedicated DFT calculations for this compound.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and its electronic transitions.
Frontier orbital analysis of this compound would provide insights into its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, and its energy is related to the ionization potential. Regions of the molecule with a high contribution to the HOMO are likely sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atoms.
The LUMO is the orbital to which the molecule is most likely to accept electrons, and its energy is related to the electron affinity. Regions with a high contribution to the LUMO are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Table 2: Illustrative Frontier Orbital Energies for a Hypothetical Conformer of this compound
| Molecular Orbital | Hypothetical Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: These values are for illustrative purposes and would need to be determined by specific quantum chemical calculations for this compound.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry can be used to model the pathways of chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a high-energy, unstable configuration of atoms that must be passed through for a reaction to occur.
For this compound, reaction pathway modeling could be used to study various transformations, such as its synthesis or subsequent reactions involving the hydroxyl group. For example, the formation of the spirocyclic ether could be modeled to understand the cyclization step. Transition state calculations are crucial for determining the activation energy of a reaction, which is the energy barrier that must be overcome. The height of this barrier determines the reaction rate.
Methods like DFT are commonly used to locate transition states and calculate their energies. e3s-conferences.org The geometry of a transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By mapping the entire reaction pathway, a potential energy surface can be constructed, providing a comprehensive picture of the reaction's energetics. Such studies are invaluable for understanding reaction selectivity and for designing more efficient synthetic routes. e3s-conferences.org While no specific reaction pathway modeling for this compound was found, the principles are widely applied in organic chemistry. nih.govyoutube.com
Table 3: Illustrative Energetics for a Hypothetical Reaction of this compound (e.g., Oxidation to the Ketone)
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound + oxidant) | 0 |
| Transition State | +25 |
| Product (3-oxaspiro[5.5]undecan-9-one + reduced oxidant) | -15 |
Note: This table provides an illustrative example of the kind of data that would be obtained from reaction pathway modeling. The values are not based on actual calculations for this specific reaction.
Conformational Energy Profiling
The spirocyclic structure of this compound, with its two fused six-membered rings, can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the cyclohexane (B81311) and tetrahydropyran (B127337) rings can each adopt conformations such as chair, boat, or twist-boat.
A conformational energy profile is a plot of the molecule's energy as a function of one or more dihedral angles. By systematically rotating around key bonds and calculating the energy at each step, a detailed map of the conformational landscape can be created. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (saddle points).
For this compound, important conformational features would include the relative orientation of the two rings and the position of the hydroxyl group on the cyclohexane ring (axial or equatorial). The relative energies of these different conformers would be determined by a combination of steric and electronic effects, such as 1,3-diaxial interactions and intramolecular hydrogen bonding. Computational studies on related spiroketals have shown that the anomeric effect can also play a significant role in stabilizing certain conformations. mst.edu
A detailed conformational analysis would provide insight into the molecule's flexibility and the populations of different conformers at a given temperature, which can influence its physical properties and biological activity.
Table 4: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair-Chair (equatorial OH) | 0.0 |
| Chair-Chair (axial OH) | 0.8 |
| Chair-Boat (equatorial OH) | 5.5 |
| Boat-Boat (equatorial OH) | 10.2 |
Note: The data in this table is hypothetical and for illustrative purposes. The actual relative energies would depend on the specific interactions within the molecule and would need to be calculated using appropriate computational methods.
Future Research Directions and Unexplored Avenues
Development of Novel, Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemical processes necessitates the development of synthetic routes that are both efficient and minimize waste. Future research should focus on creating novel, atom-economical methods for the synthesis of 3-oxaspiro[5.5]undecan-9-ol and its derivatives. Atom economy is a central principle in green chemistry, emphasizing the maximization of atoms from the starting materials that are incorporated into the final product. jocpr.com
Current strategies often rely on multi-step sequences that may generate significant byproducts. Alternative approaches that could be explored include:
Tandem Cyclization/Reduction Reactions: Designing a one-pot process where a precursor undergoes spirocyclization to form the 3-oxaspiro[5.5]undecan-9-one intermediate, followed by in-situ reduction to the desired alcohol, would significantly improve efficiency.
Lewis Acid-Catalyzed Spiroannulation: The use of Lewis acid catalysts in the synthesis of spiro[5.5]undecane systems has been reported. banglajol.info Investigating a broader range of Lewis acids could lead to milder reaction conditions and improved yields for the formation of the 3-oxaspiro[5.5]undecane core.
Michael Reaction-Based Approaches: The Michael reaction is a versatile tool for C-C bond formation. A one-pot synthesis of related spiro[5.5]undecane triones has been achieved via a Michael reaction, suggesting the potential for adapting this methodology. banglajol.info
A comparative table of potential atom-economical synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Tandem Cyclization/Reduction | Reduced reaction time, lower solvent usage, minimized purification steps. | Compatibility of reaction conditions for both steps. |
| Lewis Acid-Catalyzed Spiroannulation | Milder conditions, potential for stereocontrol. | Catalyst cost and sensitivity. |
| Michael Reaction-Based Synthesis | Readily available starting materials, good for building complexity. | Control of multiple reactive sites. |
Catalyst Design for Enhanced Stereoselectivity in Spirocyclization
The hydroxyl group at the C9 position of this compound introduces a chiral center, meaning the compound can exist as different stereoisomers. The biological activity and material properties of spiro compounds are often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis is of paramount importance.
Future research should focus on the design and application of novel catalysts to achieve high stereoselectivity in the synthesis of this compound. This could involve:
Asymmetric Reduction of the Ketone Precursor: The reduction of the precursor, 3-oxaspiro[5.5]undecan-9-one, offers a prime opportunity for introducing stereocontrol. chemshuttle.com The development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could facilitate the enantioselective or diastereoselective reduction of the ketone.
Chiral Brønsted Acid Catalysis: Chiral Brønsted acids have emerged as powerful tools in asymmetric synthesis. researchgate.net Their application in the spirocyclization step could induce the formation of a specific stereoisomer of the spiro-system.
Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes could be employed for the stereoselective reduction of the ketone or even in the spirocyclization step itself.
The table below summarizes potential catalytic approaches for stereocontrol:
| Catalytic Approach | Target Reaction | Potential for Stereocontrol |
| Chiral Transition Metal Catalysts | Reduction of 3-oxaspiro[5.5]undecan-9-one | High enantioselectivity. |
| Chiral Organocatalysts | Reduction of 3-oxaspiro[5.5]undecan-9-one | Metal-free, environmentally benign. |
| Chiral Brønsted Acids | Spirocyclization | Control of spiro-center stereochemistry. |
| Biocatalysis (Enzymes) | Reduction or Spirocyclization | High specificity under mild conditions. |
Exploration of Novel Reactions of the Hydroxyl Group within the Spiro System
The secondary hydroxyl group at the C9 position is a key functional handle for further molecular elaboration. While standard reactions of alcohols are expected, the unique steric and electronic environment of the spirocyclic framework could lead to novel and unexpected reactivity. Future investigations should systematically explore the derivatization of this hydroxyl group to access a wider range of functionalized 3-oxaspiro[5.5]undecane derivatives. nih.govgreyhoundchrom.comresearchgate.netlibretexts.org
Key areas for exploration include:
Esterification and Etherification: While standard procedures, the steric hindrance around the hydroxyl group may necessitate the development of more robust catalytic methods.
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 3-oxaspiro[5.5]undecan-9-one, is a fundamental transformation. Exploring selective and green oxidation methods would be beneficial.
Nucleophilic Substitution: Conversion of the hydroxyl group into a good leaving group would open the door to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as amines, azides, and halides. achemblock.com
Participation in Ring-Opening or Rearrangement Reactions: Investigating whether the hydroxyl group can participate in acid- or base-catalyzed ring-opening or rearrangement reactions of the spiroketal system could lead to the discovery of novel molecular scaffolds.
The following table outlines potential derivatization reactions:
| Reaction Type | Reagents/Conditions | Potential Products |
| Esterification | Acyl chlorides, anhydrides, carboxylic acids with catalysts. | Esters with various functionalities. |
| Etherification | Alkyl halides with a base. | Ethers with diverse alkyl or aryl groups. |
| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation). | 3-Oxaspiro[5.5]undecan-9-one. |
| Nucleophilic Substitution | Conversion to tosylate/mesylate followed by nucleophiles. | Amines, azides, halides, etc. |
Investigation of Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer powerful and often green alternatives to traditional thermal reactions for inducing chemical transformations. tandfonline.com The application of these techniques to this compound and its derivatives is a largely unexplored area with significant potential for discovering novel reactivity.
Future research directions could include:
Photochemical Reactions: While saturated alkanes are generally photochemically inert, the presence of the oxygen atoms in the spiroketal framework and the hydroxyl group could influence its photochemical behavior. Studies on related spiroketals have shown that they can undergo coarctate fragmentations under photolytic conditions. beilstein-journals.org Investigating the photolysis of this compound could reveal unique decomposition or rearrangement pathways. Photochemical reactions involving derivatives, such as those with chromophores attached to the hydroxyl group, could also be explored. nih.gov
Electrochemical Synthesis and Transformations: Electrochemical methods can be used for both the synthesis and modification of organic molecules. beilstein-journals.orgmdpi.com The electrochemical oxidation of the hydroxyl group to a ketone is a potential application. Furthermore, the electrochemical synthesis of related spiro compounds has been reported, suggesting that electrosynthesis could be a viable route to the 3-oxaspiro[5.5]undecane framework. The unique redox chemistry of related compounds in ionic liquids also suggests interesting avenues for exploration. nih.gov
Advanced Material Science Applications of this compound Based Polymers
Spiro-containing polymers often exhibit unique properties such as high thermal stability, low polymerization shrinkage, and specific optical characteristics. taylorfrancis.comnih.govresearchgate.nettaylorfrancis.com The bifunctional nature of this compound (with its spiroketal core and hydroxyl group) makes it an attractive monomer for the synthesis of novel polymers.
Future research should focus on:
Ring-Opening Polymerization: Investigating the ring-opening polymerization (ROP) of the tetrahydropyran (B127337) ring within the spiro system could lead to the formation of novel polyethers. The hydroxyl group could either be protected during polymerization or used as an initiation site.
Polycondensation Reactions: The hydroxyl group can be used for polycondensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The rigid spirocyclic unit would be incorporated into the polymer backbone, potentially imparting enhanced thermal and mechanical properties.
Copolymers: Copolymerization of this compound or its derivatives with other monomers, such as N,N-dimethylacrylamide or itaconic anhydride, could lead to "smart" polymers with tunable properties and potential applications in drug delivery and biomaterials. researchgate.netnih.govresearchgate.net For instance, polymers based on the related 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane have been explored for such applications. wikipedia.orgsigmaaldrich.com
The table below highlights potential polymer types and their anticipated properties:
| Polymerization Method | Monomer(s) | Potential Polymer Type | Anticipated Properties |
| Ring-Opening Polymerization | This compound | Polyether | Enhanced thermal stability, unique solubility. |
| Polycondensation | This compound and a diacid | Polyester | Increased rigidity, higher glass transition temperature. |
| Polycondensation | This compound and a diisocyanate | Polyurethane | Improved mechanical strength. |
| Copolymerization | This compound and vinyl monomers | Functional Copolymers | Stimuli-responsive behavior, biocompatibility. |
Q & A
Q. Key Optimization Factors :
- Temperature control (-60°C for intermediates to prevent side reactions).
- Solvent selection (benzene for cyclization, ethyl acetate for hydrogenation).
- Catalyst loading (5–10% Pd/C for efficient hydrogenation).
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | 2H-Tetrahydropyran-4-carboxaldehyde, methyl vinyl ketone, H₃PO₄ | Anhydrous benzene, reflux | 72% | |
| Hydrogenation | Pd/C, H₂ | Ethyl acetate, RT, 24h | 81% |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
Discrepancies in biological data often arise from structural variations (e.g., hydroxyl group positioning, substituents) or assay conditions. For example:
- Structural Variations : 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol shows altered bioactivity compared to this compound due to hydroxyl group placement and benzyl substitution .
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to confirm activity. For instance, spiro compounds with nitrogen/oxygen heteroatoms may exhibit differential solubility, affecting assay outcomes .
Q. Strategies for Conflict Resolution :
Comparative SAR Studies : Systematically vary substituents and test against standardized assays.
Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, Sigma-Aldrich technical notes) to identify trends .
Computational Modeling : Use molecular docking to predict binding affinities and rationalize observed activities .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming spirocyclic structure and stereochemistry. For example, 3-oxaspiro[5.5]undecan-9-one shows distinct signals for the ketone (δ ~210 ppm in ¹³C NMR) and spiro junction protons (δ ~1.5–2.5 ppm in ¹H NMR) .
- Chromatography : HPLC or flash chromatography (e.g., 1:9 MeOH:MeCN) resolves diastereomers, as seen in spirocyclic amine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₈O₂ for 3-oxaspiro[5.5]undecan-9-one) .
Advanced: How can computational methods enhance the design of this compound derivatives with targeted bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of spirocycles in solvent environments (e.g., water, DMSO) to optimize solubility .
- Docking Studies : Screen derivatives against biological targets (e.g., soluble epoxide hydrolase [sEH]) to prioritize synthesis .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide structural modifications .
Q. Table 2: Example Computational Workflow
| Step | Tool/Method | Application |
|---|---|---|
| Structure Optimization | Gaussian (DFT) | Minimize energy of spirocyclic core |
| Target Docking | AutoDock Vina | Predict binding to sEH |
| QSAR Analysis | MOE | Link substituents to IC₅₀ values |
Basic: What are the best practices for purifying this compound derivatives?
Methodological Answer:
- Distillation : Use short-path distillation under reduced pressure for low-molecular-weight intermediates (e.g., 3-oxaspiro[5.5]undecan-9-one, bp ~120°C at 0.1 mmHg) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystalline products.
- Chromatography : Reverse-phase HPLC with C18 columns resolves polar derivatives (e.g., diastereomeric alcohols) .
Advanced: How can researchers address challenges in reproducing synthetic protocols for spirocyclic compounds?
Methodological Answer:
- Detailed Reaction Logs : Document exact stoichiometry, solvent purity, and catalyst activation (e.g., Pd/C pre-treatment with H₂).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., ketone reduction to alcohol) .
- Collaborative Validation : Share intermediates with third-party labs for independent verification (e.g., NMR data comparison) .
Basic: What safety precautions are critical when handling this compound derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl acetate, benzene) .
- Waste Disposal : Neutralize acidic byproducts (e.g., H₃PO₄) before disposal via approved chemical waste channels .
Advanced: How can isotopic labeling aid in mechanistic studies of this compound reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
